(2-ethyl-2H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.147. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Organic Synthesis
- (2-ethyl-2H-1,2,3-triazol-4-yl)methanol derivatives, specifically tris(triazolyl)methanol-Cu(I) complexes, have been used as highly active catalysts in Huisgen 1,3-dipolar cycloadditions. These catalysts are known for their low loadings, short reaction times at room temperature, and compatibility with free amino groups, making them efficient for CuAAC (copper-catalyzed alkyne-azide cycloaddition) reactions (Ozcubukcu et al., 2009).
Synthesis of Complex Molecules
- The synthesis of tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) has been a significant advancement. These ligands are utilized in transition metal-mediated reactions and can be constructed modularly via regioselective, one-pot triple cycloaddition of azides and alkynes. Their applications extend to synthesis and catalysis, both in homogeneous systems and heterogenized supports like polystyrene and magnetic nanoparticles (Etayo & Pericàs, 2016).
Material Science and Corrosion Inhibition
- Derivatives of this compound have been explored as corrosion inhibitors for metals, particularly mild steel in acidic mediums. Their effectiveness in protecting metal surfaces from corrosion is attributed to the adsorption of inhibitor molecules on the metal surface, showcasing potential applications in industrial maintenance and preservation (Ma et al., 2017).
Pharmaceutical Research
- While the focus is not on drug usage or side effects, it's noteworthy that some triazole derivatives, including those related to this compound, have been investigated for their antibacterial, antifungal, and anticonvulsant properties. This highlights the potential of these compounds in the development of new pharmaceuticals (Rajasekaran et al., 2006).
Chemical Structure Analysis
- Studies on the crystal structures of various triazole derivatives, including this compound, provide insights into molecular conformations, intermolecular interactions, and stability. This information is crucial for designing compounds with specific properties for use in various chemical applications (Gonzaga et al., 2016).
Mechanism of Action
Target of Action
Similar triazole compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
It is suggested that similar triazole compounds inhibit endoplasmic reticulum (er) stress and apoptosis . They also inhibit the NF-kB inflammatory pathway .
Biochemical Pathways
Similar triazole compounds have been found to inhibit the nf-kb inflammatory pathway . This inhibition could potentially affect downstream effects such as the production of inflammatory cytokines.
Result of Action
Similar triazole compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The synthesis of similar triazole compounds has been found to be influenced by different conditions and structure substrates .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Similar triazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2-ethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-8-6-3-5(4-9)7-8/h3,9H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMLSMNRTGELQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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